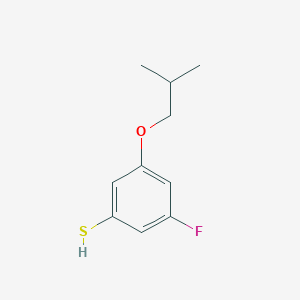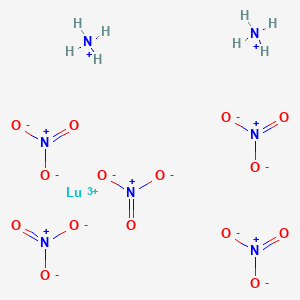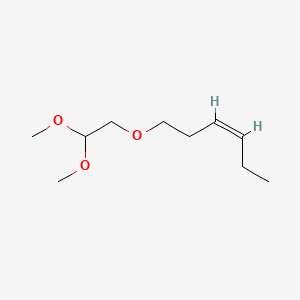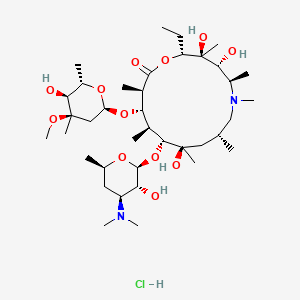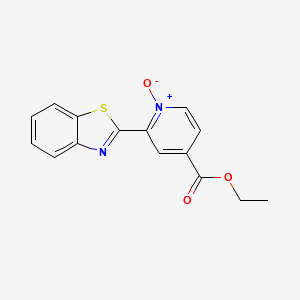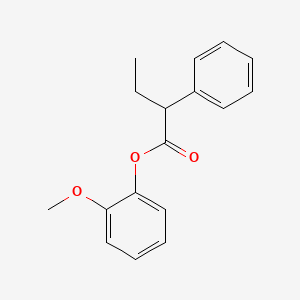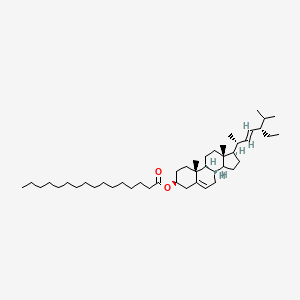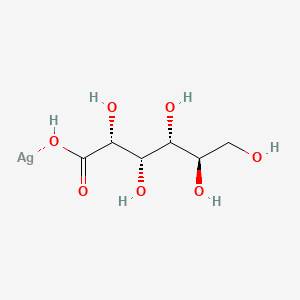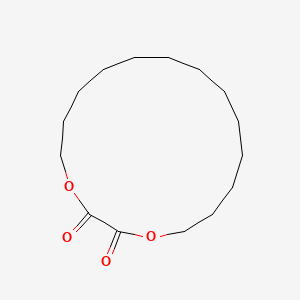
1,4-Dioxacycloheptadecane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxacycloheptadecane-2,3-dione is a macrocyclic compound with the molecular formula C15H26O4. . This compound is characterized by its large ring structure, which contributes to its unique chemical properties and applications.
Méthodes De Préparation
1,4-Dioxacycloheptadecane-2,3-dione can be synthesized through various methods. One common synthetic route involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
1,4-Dioxacycloheptadecane-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Applications De Recherche Scientifique
1,4-Dioxacycloheptadecane-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and binding.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the fragrance industry for its musk-like odor and stability.
Mécanisme D'action
The mechanism of action of 1,4-Dioxacycloheptadecane-2,3-dione involves its interaction with molecular targets through non-covalent bonding. The compound’s large ring structure allows it to fit into specific binding sites on target molecules, facilitating various biochemical processes. The pathways involved often include receptor-ligand interactions and enzyme inhibition .
Comparaison Avec Des Composés Similaires
1,4-Dioxacycloheptadecane-2,3-dione is unique among macrocyclic compounds due to its specific ring size and functional groups. Similar compounds include:
Musk ketone: Another synthetic musk with a different ring structure and functional groups.
Musk xylene: A nitro musk with a distinct aromatic ring system.
Musk ambrette: Known for its strong odor and different chemical structure.
These compounds share some similarities in their use as fragrance ingredients but differ significantly in their chemical properties and applications.
Propriétés
Numéro CAS |
93777-33-4 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
1,4-dioxacycloheptadecane-2,3-dione |
InChI |
InChI=1S/C15H26O4/c16-14-15(17)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-14/h1-13H2 |
Clé InChI |
SFDQLZJCABIQTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCOC(=O)C(=O)OCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


